molecular formula C26H25N5O2S2 B4196822 2,2'-[(1-phenyl-1H-1,2,4-triazole-3,5-diyl)bis(thio)]bis(N-benzylacetamide)

2,2'-[(1-phenyl-1H-1,2,4-triazole-3,5-diyl)bis(thio)]bis(N-benzylacetamide)

Cat. No. B4196822
M. Wt: 503.6 g/mol
InChI Key: QOQUDAYDLGOQGK-UHFFFAOYSA-N
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Description

2,2'-[(1-phenyl-1H-1,2,4-triazole-3,5-diyl)bis(thio)]bis(N-benzylacetamide) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicine, agriculture, and environmental science. This compound is known for its unique structure and properties, which make it a promising candidate for developing new drugs, pesticides, and other useful products.

Mechanism of Action

The mechanism of action of 2,2'-[(1-phenyl-1H-1,2,4-triazole-3,5-diyl)bis(thio)]bis(N-benzylacetamide) involves its ability to inhibit the growth and proliferation of microorganisms by targeting specific enzymes and proteins. The compound works by disrupting the normal cellular processes of the microorganisms, leading to their death or inhibition of growth.
Biochemical and Physiological Effects:
Studies have shown that 2,2'-[(1-phenyl-1H-1,2,4-triazole-3,5-diyl)bis(thio)]bis(N-benzylacetamide) exhibits various biochemical and physiological effects, including antioxidant, anti-inflammatory, and antitumor activities. The compound has also been shown to have a protective effect on liver and kidney function, making it a potential candidate for developing new drugs to treat liver and kidney diseases.

Advantages and Limitations for Lab Experiments

The advantages of using 2,2'-[(1-phenyl-1H-1,2,4-triazole-3,5-diyl)bis(thio)]bis(N-benzylacetamide) in lab experiments include its potent activity against microorganisms, its relatively simple synthesis process, and its potential as a drug candidate. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further research to fully understand its mechanism of action and potential side effects.

Future Directions

There are several future directions for research on 2,2'-[(1-phenyl-1H-1,2,4-triazole-3,5-diyl)bis(thio)]bis(N-benzylacetamide), including:
1. Further studies to understand the compound's mechanism of action and potential side effects.
2. Development of new drugs based on the structure and properties of this compound.
3. Investigation of the compound's potential as a pesticide for agricultural applications.
4. Research on the compound's potential as a material for environmental remediation.
5. Studies to optimize the synthesis process and improve the yield of the final product.
In conclusion, 2,2'-[(1-phenyl-1H-1,2,4-triazole-3,5-diyl)bis(thio)]bis(N-benzylacetamide) is a promising compound with various potential applications in scientific research. Its unique structure and properties make it a potential candidate for developing new drugs, pesticides, and other useful products. Further research is needed to fully understand its mechanism of action and potential side effects, but the compound's potent activity against microorganisms and its relatively simple synthesis process make it a valuable tool for scientific research.

Scientific Research Applications

The unique structure and properties of 2,2'-[(1-phenyl-1H-1,2,4-triazole-3,5-diyl)bis(thio)]bis(N-benzylacetamide) make it a promising candidate for various scientific research applications. One of the most significant areas of research involves the compound's potential as a drug candidate. Studies have shown that this compound exhibits potent antifungal, antibacterial, and anti-inflammatory activities, making it a potential candidate for developing new drugs to treat various diseases.

properties

IUPAC Name

N-benzyl-2-[[5-[2-(benzylamino)-2-oxoethyl]sulfanyl-1-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N5O2S2/c32-23(27-16-20-10-4-1-5-11-20)18-34-25-29-26(31(30-25)22-14-8-3-9-15-22)35-19-24(33)28-17-21-12-6-2-7-13-21/h1-15H,16-19H2,(H,27,32)(H,28,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOQUDAYDLGOQGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CSC2=NN(C(=N2)SCC(=O)NCC3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

503.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2'-[(1-phenyl-1H-1,2,4-triazole-3,5-diyl)bis(thio)]bis(N-benzylacetamide)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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